REACTION_CXSMILES
|
C([O:8][C:9]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[C:18](=[CH:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:19][CH2:20][C:12]=3[C:11]=2[CH:10]=1)C1C=CC=CC=1.C(OCC)(=O)C.C(O)=O>[Pd].C(N(CC)CC)C>[OH:8][C:9]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[CH:18]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:19][CH2:20][C:12]=3[C:11]=2[CH:10]=1
|
Name
|
ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
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Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=2C3=C(NC2C=C1)C(CC3)=CC(=O)OCC
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2.48 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9.03 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 1-2 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension was degassed 3× with N2
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature <35° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 5-10 minutes
|
Duration
|
7.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
the complete consumption of starting material (i.e., E/Z mixture of ethyl 2-(7-benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate) and the debenzylated intermediate
|
Type
|
WAIT
|
Details
|
Approximately after 4 h at 50° C.
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to about 20° C.
|
Type
|
CUSTOM
|
Details
|
the Pd/C was removed via vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate (30 mL)
|
Type
|
ADDITION
|
Details
|
To the filtrate was added water (75 mL)
|
Type
|
CUSTOM
|
Details
|
the biphasic mixture was partitioned
|
Type
|
WASH
|
Details
|
The organics were washed with water (2×60 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum with a bath temp of 40° C. to a minimum stir volume
|
Type
|
CONCENTRATION
|
Details
|
further concentrated under vacuum to a minimum stir volume
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (11 mL) was charged to the crude mixture
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated to 60° C
|
Type
|
ADDITION
|
Details
|
Heptanes (34 mL) were charged
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature at 60° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was slowly cooled to 10° C.
|
Type
|
WAIT
|
Details
|
held for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with heptanes (2×52.5 mL)
|
Type
|
CUSTOM
|
Details
|
the solids dried in the vacuum oven
|
Type
|
CUSTOM
|
Details
|
set to 40° C.
|
Reaction Time |
1.5 (± 0.5) min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=2C3=C(NC2C=C1)C(CC3)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.78 g | |
YIELD: PERCENTYIELD | 74.5% | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |